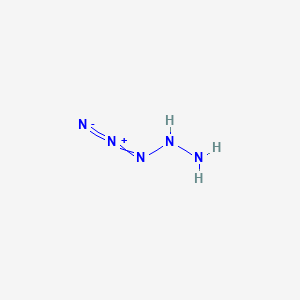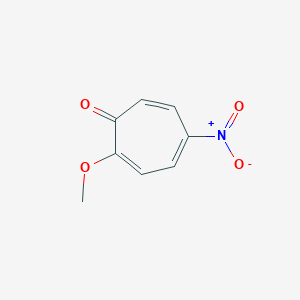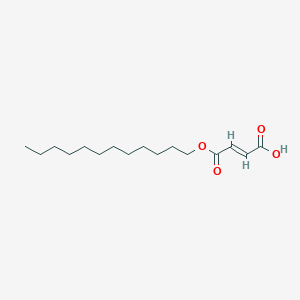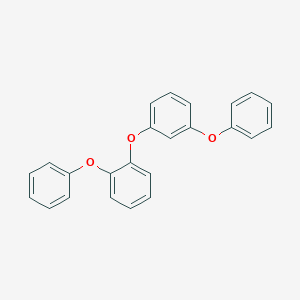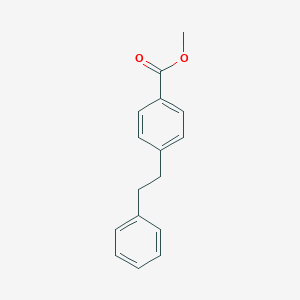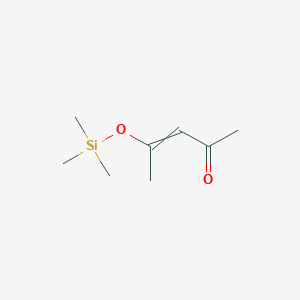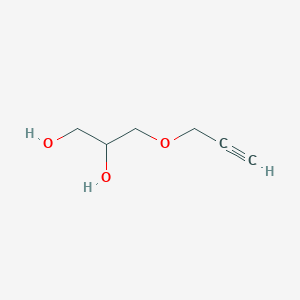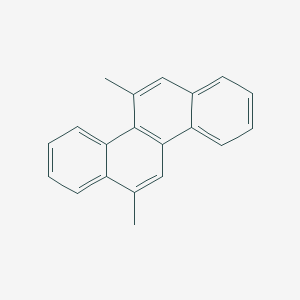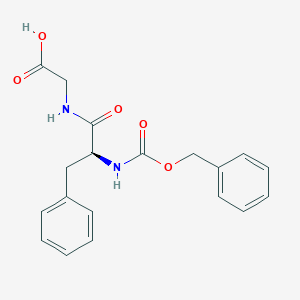
Z-PHE-GLY-OH
Descripción general
Descripción
Z-PHE-GLY-OH is a derivative of amino acids, specifically a peptide that includes phenylalanine and glycine. This compound is often used in peptide synthesis due to its protective carbobenzoxy group, which helps in controlling the order of amino acid addition during synthesis . The carbobenzoxy group can be removed under specific conditions without affecting the rest of the molecule, making it a valuable tool in biochemical and pharmacological studies.
Aplicaciones Científicas De Investigación
Z-PHE-GLY-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in inhibiting membrane fusion and its anti-viral properties.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of viral infections.
Industry: Utilized in the production of peptide-based drugs and biochemical research tools.
Mecanismo De Acción
Target of Action
Z-PHE-GLY-OH, also known as “2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid” or “Carbobenzoxyphenylalanylglycine”, is primarily known to target thermolysin , a type of protease . Thermolysin plays a crucial role in the breakdown of proteins, and inhibiting its action can have significant effects on various biological processes.
Mode of Action
The compound interacts with its target, thermolysin, by inhibiting its action This interaction results in the prevention of protein breakdown, which can lead to changes in various biological processes
Pharmacokinetics
The specific ADME properties of this compound could significantly impact its bioavailability and effectiveness .
Result of Action
The primary result of this compound’s action is the inhibition of thermolysin, leading to a disruption in protein breakdown . This can have various molecular and cellular effects, depending on the specific proteins affected. For example, it has been found to inhibit virus replication . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and more For example, the presence of other proteins could potentially affect the compound’s ability to bind to its target
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be used for the synthesis of enzyme peptides
Cellular Effects
It is known that peptides can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that peptides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Animal models play a crucial role in biomedical research, including the study of dosage effects of various compounds .
Metabolic Pathways
It is known that amino acids, which are the building blocks of peptides, play important roles in various metabolic pathways .
Transport and Distribution
It is known that peptides can be transported and distributed within cells through various mechanisms .
Subcellular Localization
It is known that the subcellular localization of peptides can have significant effects on their activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-PHE-GLY-OH is synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino group of phenylalanine with a carbobenzoxy group, followed by coupling with glycine. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
In industrial settings, the production of carbobenzoxyphenylalanylglycine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high yields of the desired peptide .
Análisis De Reacciones Químicas
Types of Reactions
Z-PHE-GLY-OH undergoes various chemical reactions, including:
Hydrogenolysis: The carbobenzoxy group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Acid Hydrolysis: The peptide bonds can be cleaved by acid hydrolysis using strong acids like hydrochloric acid (HCl).
Base Hydrolysis: Similarly, base hydrolysis using sodium hydroxide (NaOH) can break the peptide bonds.
Common Reagents and Conditions
Hydrogenolysis: Pd/C catalyst, hydrogen gas, room temperature.
Acid Hydrolysis: HCl, elevated temperature.
Base Hydrolysis: NaOH, elevated temperature.
Major Products Formed
Hydrogenolysis: Removal of the carbobenzoxy group, yielding free phenylalanylglycine.
Acid/Base Hydrolysis: Breakdown of the peptide into individual amino acids, phenylalanine, and glycine .
Comparación Con Compuestos Similares
Z-PHE-GLY-OH can be compared with other similar compounds such as:
Carbobenzoxyphenylalanine: Similar in structure but lacks the glycine residue.
Carbobenzoxyglycine: Contains the carbobenzoxy group and glycine but lacks phenylalanine.
Carbobenzoxyphenylalanylglycylglycine: An extended peptide with an additional glycine residue.
The uniqueness of carbobenzoxyphenylalanylglycine lies in its specific combination of phenylalanine and glycine residues, which imparts distinct biochemical properties and applications .
Propiedades
IUPAC Name |
2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUAJRTESSOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-99-1 | |
| Record name | Carbobenzoxyphenylalanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



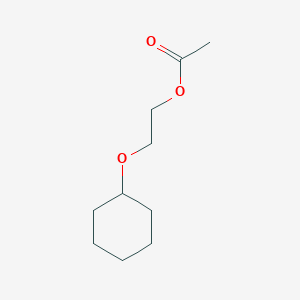
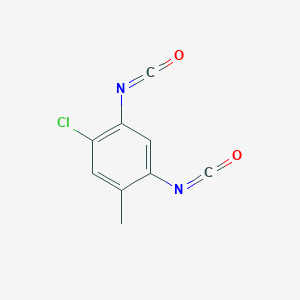
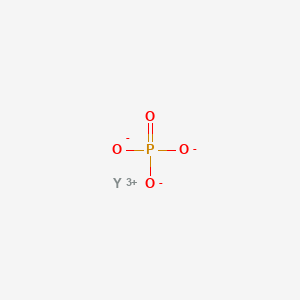
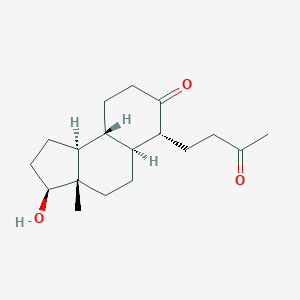
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
